(E)-2-(acetoxyimino)-N-(3,4-difluorophenyl)-8-methoxy-2H-chromene-3-carboxamide
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Overview
Description
(E)-2-(acetoxyimino)-N-(3,4-difluorophenyl)-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(acetoxyimino)-N-(3,4-difluorophenyl)-8-methoxy-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the acetoxyimino group: This step involves the reaction of the chromene core with an acetoxyimino reagent, such as acetoxime, under appropriate conditions to form the (E)-acetoxyimino group.
Attachment of the N-(3,4-difluorophenyl) group: This can be accomplished through a coupling reaction, such as a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction, to introduce the 3,4-difluorophenyl group onto the chromene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(acetoxyimino)-N-(3,4-difluorophenyl)-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The acetoxyimino group can be hydrolyzed under acidic or basic conditions to form the corresponding oxime.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
(E)-2-(acetoxyimino)-N-(3,4-difluorophenyl)-8-methoxy-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-(acetoxyimino)-N-(3,4-difluorophenyl)-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: It may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulation of signaling pathways: The compound may influence signaling pathways involved in inflammation, oxidative stress, or cell proliferation.
Induction of apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer activity.
Comparison with Similar Compounds
(E)-2-(acetoxyimino)-N-(3,4-difluorophenyl)-8-methoxy-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
Chromene derivatives: Other chromene derivatives with different substituents may have varying biological activities and chemical properties.
Fluorinated compounds: Compounds with fluorine atoms in their structure often exhibit enhanced stability and bioactivity.
Oxime derivatives: Oxime-containing compounds are known for their diverse chemical reactivity and potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[(E)-[3-[(3,4-difluorophenyl)carbamoyl]-8-methoxychromen-2-ylidene]amino] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O5/c1-10(24)28-23-19-13(8-11-4-3-5-16(26-2)17(11)27-19)18(25)22-12-6-7-14(20)15(21)9-12/h3-9H,1-2H3,(H,22,25)/b23-19+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEYZTZASIXPSJ-FCDQGJHFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C/1\C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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